molecular formula C24H22N2O5S B2956429 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 951472-37-0

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No. B2956429
CAS RN: 951472-37-0
M. Wt: 450.51
InChI Key: RIIJBLUEDHNUMV-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C24H22N2O5S and its molecular weight is 450.51. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Methodologies : Innovative synthetic protocols have been developed to access diverse sulfonamide derivatives, including tetrahydroisoquinolines, by employing metal-free C−C bond cleavage and sulfonamide-trapping reactions. These methodologies enable the construction of complex molecules from simpler precursors, highlighting the chemical versatility of sulfonamide derivatives (Ramya et al., 2017); (Wang et al., 2018).

  • Characterization and Properties : Research on the structural characterization and properties of sulfonamide derivatives reveals insights into their chemical behavior. Studies include the investigation of novel synthetic routes and the evaluation of their potential as catalysts in organic reactions, demonstrating the multifaceted applications of these compounds in chemistry and materials science (Macías et al., 2003); (Goli-Jolodar et al., 2016).

Pharmaceutical Applications

  • Anticancer Activity : Several sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. These studies demonstrate the potential of such compounds as therapeutic agents, with specific derivatives showing promising anticancer properties in vitro. The research underscores the importance of structural modifications to enhance biological activity and specificity (Redda et al., 2010); (Madácsi et al., 2013).

  • Pro-apoptotic Effects : New sulfonamide derivatives have been synthesized and shown to activate pro-apoptotic pathways in cancer cells. These findings suggest potential therapeutic applications for sulfonamides in inducing apoptosis in cancer cells, highlighting their role in cancer treatment (Cumaoğlu et al., 2015).

Catalysis

  • Catalytic Applications : Sulfonamide derivatives have been utilized as catalysts in various chemical transformations, including the synthesis of polyhydroquinoline derivatives and N-sulfonyl-tetrahydroisoquinolines. These studies highlight the utility of sulfonamide-based catalysts in promoting efficient and selective chemical reactions under mild conditions (Goli-Jolodar et al., 2016); (Romanelli et al., 2010).

properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S/c27-24-11-6-18-14-19(7-9-21(18)26(24)16-17-4-2-1-3-5-17)25-32(28,29)20-8-10-22-23(15-20)31-13-12-30-22/h1-5,7-10,14-15,25H,6,11-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIJBLUEDHNUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

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